molecular formula C16H14O2 B13572689 1-(Biphenyl-2-yl)cyclopropane-carboxylic acid

1-(Biphenyl-2-yl)cyclopropane-carboxylic acid

Cat. No.: B13572689
M. Wt: 238.28 g/mol
InChI Key: RTJPQPNRWVTCAR-UHFFFAOYSA-N
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Description

1-(2-Phenylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C16H14O2 It is a derivative of cyclopropane, featuring a phenyl group attached to the cyclopropane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylphenyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2-phenylphenylacetic acid, using reagents like diazomethane or diiodomethane in the presence of a catalyst. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of 1-(2-phenylphenyl)cyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include esters, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

1-(2-Phenylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-phenylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Phenylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenylcyclopropane-1-carboxylic acid: Lacks the additional phenyl group, resulting in different chemical and physical properties.

    2-Phenylpropanoic acid: Features a propanoic acid backbone instead of a cyclopropane ring, leading to different reactivity and applications.

    Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring, each with unique properties and applications.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O2/c17-15(18)16(10-11-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

RTJPQPNRWVTCAR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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